molecular formula C11H15N B2488039 1-(3-methylphenyl)Pyrrolidine CAS No. 71982-22-4

1-(3-methylphenyl)Pyrrolidine

Cat. No.: B2488039
CAS No.: 71982-22-4
M. Wt: 161.248
InChI Key: LAFRMYPYBPWQKY-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)Pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 3-methylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules . The 3-methylphenyl group adds further complexity and potential biological activity to the compound.

Safety and Hazards

Pyrrolidine is classified as a flammable liquid (Category 2), and it can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled . It is advised to handle it with care, avoid breathing its vapors, and use it only in well-ventilated areas .

Future Directions

Pyrrolidine derivatives, including 1-(3-methylphenyl)Pyrrolidine, have shown promising biological effects and can be some of the best sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)Pyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin can be employed to construct the pyrrolidine ring . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)Pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced derivatives with saturated bonds.

    Substitution: Nitrated or halogenated phenyl derivatives.

Comparison with Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones

1-(3-Methylphenyl)Pyrrolidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(3-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFRMYPYBPWQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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